4-(Tert-butoxy)-3-(methylamino)phenol
Description
4-(Tert-butoxy)-3-(methylamino)phenol is a phenolic derivative characterized by a tert-butoxy group (-OC(CH₃)₃) at the para position and a methylamino group (-NHCH₃) at the meta position of the benzene ring. This structure imparts unique physicochemical properties, including steric hindrance from the bulky tert-butoxy group and nucleophilic reactivity from the methylamino group.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(methylamino)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-5-8(13)7-9(10)12-4/h5-7,12-13H,1-4H3 |
InChI Key |
OYSQRRLOPAIZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-3-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method is the reaction of 4-hydroxy-3-nitrobenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group. This is followed by the reduction of the nitro group to an amino group and subsequent methylation to form the methylamino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The tert-butoxy and methylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Tert-butoxy)-3-(methylamino)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the tert-butoxy and methylamino groups can influence the compound’s lipophilicity and ability to cross cell membranes. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) 4-(Methylamino)-o-(methylsulfonyl)phenol
- Structure: Methylamino at para, methylsulfonyl at ortho.
- Comparison: The tert-butoxy group in 4-(Tert-butoxy)-3-(methylamino)phenol may sterically hinder adjacent positions, altering regioselectivity compared to sulfone derivatives.
b) 4-(3-(Tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c)
- Structure: Tert-butoxy and methoxy groups on a eugenol-derived scaffold.
- Key Finding: Exhibits insecticidal activity (IC₅₀ = 12 μM in Sf9 cells) and high lipid nanosystem encapsulation efficiency (>90%) .
- Comparison: The tert-butoxy group enhances lipophilicity and stability, suggesting similar benefits in this compound for pesticidal formulations.
c) 4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol
- Structure : Methoxy/ethoxy-methyl groups at para.
- Key Finding: Isolated from Pleione bulbocodioides, these compounds lack amino groups but share phenolic cores. Their natural occurrence contrasts with synthetic routes for tert-butoxy analogs .
- Comparison: The methylamino group in this compound introduces basicity and hydrogen-bonding capacity, differentiating it from inert alkoxymethyl derivatives.
Physicochemical Properties
a) Solubility
- 4-(Methylamino)phenol Sulfate: Highly soluble in aqueous environments due to ionic characteristics. Solubility decreases at high concentrations due to saturation .
- This compound: Predicted lower aqueous solubility due to the hydrophobic tert-butoxy group, favoring organic solvents.
b) Reduction Potentials
- Tert-butoxy Analogs: Bulky substituents likely reduce redox activity compared to unsubstituted phenols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
